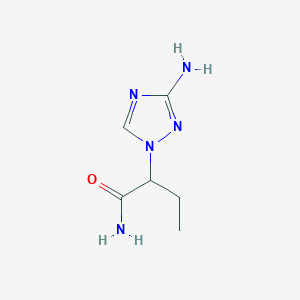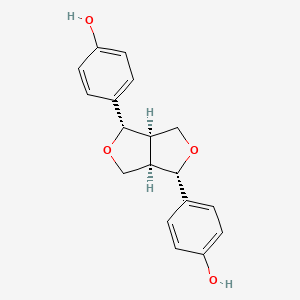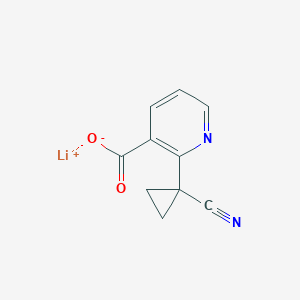
Lithium 2-(1-cyanocyclopropyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 2-(1-cyanocyclopropyl)nicotinate is an organic lithium compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a lithium ion, a cyanocyclopropyl group, and a nicotinate moiety
Vorbereitungsmethoden
The preparation of Lithium 2-(1-cyanocyclopropyl)nicotinate typically involves organic synthesis reactions. The synthetic route generally includes the reaction of appropriate starting materials under controlled conditions to yield the desired product. Industrial production methods may involve scaling up these reactions to produce the compound in larger quantities. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the manufacturer .
Analyse Chemischer Reaktionen
Lithium 2-(1-cyanocyclopropyl)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Wissenschaftliche Forschungsanwendungen
Lithium 2-(1-cyanocyclopropyl)nicotinate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications and effects on biological systems.
Industry: The compound can be used in the development of new materials and industrial processes
Wirkmechanismus
The mechanism of action of Lithium 2-(1-cyanocyclopropyl)nicotinate involves its interaction with molecular targets and pathways within biological systems. The lithium ion in the compound can modulate various enzymes and receptors, leading to changes in cellular signaling and function. Specific pathways affected by the compound may include those involved in neurotransmission, gene expression, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Lithium 2-(1-cyanocyclopropyl)nicotinate can be compared with other similar compounds, such as:
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with therapeutic applications.
Lithium orotate:
Eigenschaften
Molekularformel |
C10H7LiN2O2 |
|---|---|
Molekulargewicht |
194.1 g/mol |
IUPAC-Name |
lithium;2-(1-cyanocyclopropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8N2O2.Li/c11-6-10(3-4-10)8-7(9(13)14)2-1-5-12-8;/h1-2,5H,3-4H2,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
NZKMICUUYJGXMQ-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1CC1(C#N)C2=C(C=CC=N2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


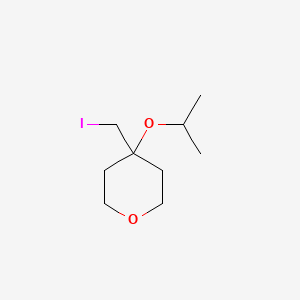
![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)


![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
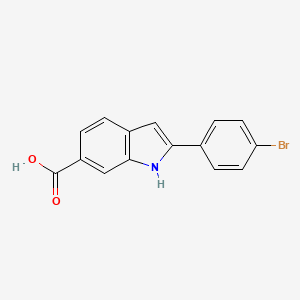

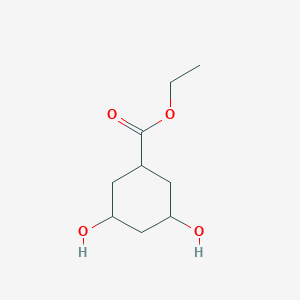
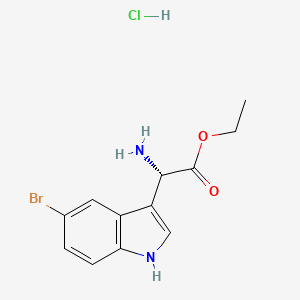
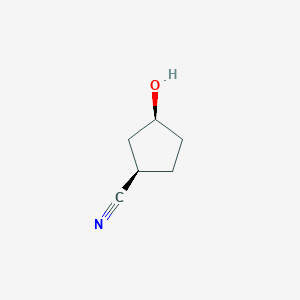
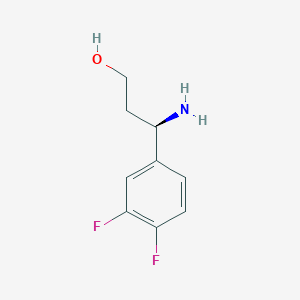
![pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
